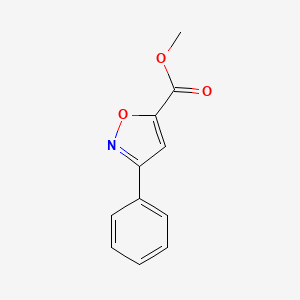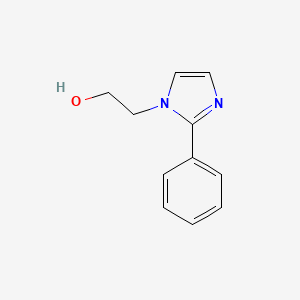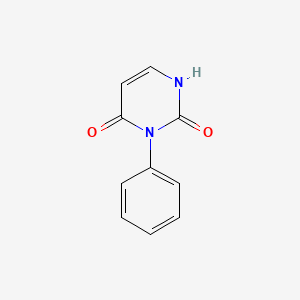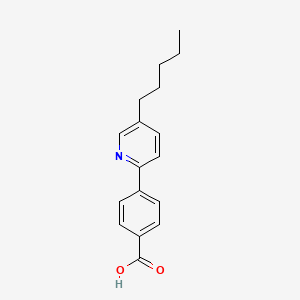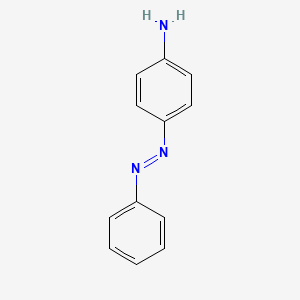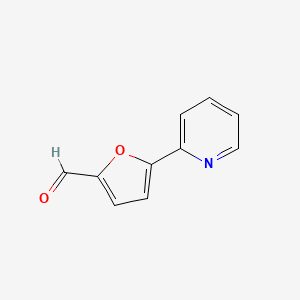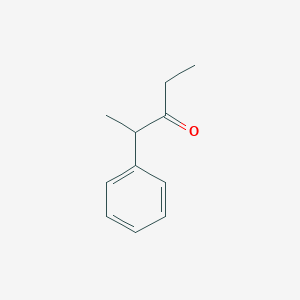
2-Phenylpentan-3-one
説明
2-Phenylpentan-3-one, also known as diethyl phenylacetate, is an organic compound that belongs to the family of ketones. It is widely used in the field of fragrance and flavoring due to its pleasant odor and taste. However, recent scientific research has also shown its potential in the field of medicine and pharmacology.
科学的研究の応用
Synthesis and Catalysis
The compound has been utilized in chemical synthesis. For instance, a study by Zhang et al. (2010) explored the synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones through organophosphine-catalyzed reactions. This process demonstrated high selectivity and operational simplicity, operating under mild conditions without transition metals (Qing Zhang, Yan Qiao, Min Huang, Hong-Dong Liang, R. Zhou, 2010).
Photochemistry
In the field of photochemistry, Klán and Literák (1999) investigated the solvent effects on the Norrish Type II reaction of 1-phenylpentan-1-one and its derivatives. This study examined the efficiencies of photoreactions in relation to solvent polarity, base addition, and temperature (P. Klán, Jaromír Literák, 1999).
Spectroscopic Characterization
Westphal et al. (2012) conducted a comprehensive spectroscopic characterization of related designer drugs, providing detailed structural elucidation using mass spectrometric, nuclear magnetic resonance, and infrared spectroscopic techniques (F. Westphal, T. Junge, U. Girreser, W. Greibl, Carmen Doering, 2012).
Plant Science
In plant science, Song et al. (2015) revealed that 3-pentanol, a related compound, primes plant immunity against bacterial pathogens, suggesting potential agricultural applications in enhancing plant resistance (G. C. Song, H. Choi, C. Ryu, 2015).
Chemical Kinetics
A study by Maldonado et al. (2011) focused on the kinetics and mechanisms of the dehydrochlorination of derivatives of 1-phenylpentan-1-one. This research provided insights into the reactions' energy barriers and reaction mechanisms, contributing to our understanding of chemical kinetics (Alexis Maldonado, J. Mora, Simon J. Subero, M. Loroño, Tania Córdova, G. Chuchani, 2011).
Neurochemistry
In neurochemistry, Okuyama et al. (2004) examined how conductor compounds of phenylpentane in mushroom mycelium affected dopamine release, suggesting applications in studying brain neurotransmitter dynamics (S. Okuyama, E. Sawasaki, H. Yokogoshi, 2004).
作用機序
Target of Action
2-Phenylpentan-3-one is a ketone compound . Ketones are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
As a ketone, it may undergo nucleophilic addition reactions with various biological nucleophiles . For instance, Grignard reagents can react with ketones to form tertiary alcohols . .
Biochemical Pathways
For example, they can be reduced to alcohols by hydride reducing agents . They can also react with Grignard reagents to form tertiary alcohols .
Pharmacokinetics
The molecular properties of this compound, such as its molecular weight of 162228 Da , may influence its pharmacokinetic properties.
Result of Action
The reactions of ketones with biological nucleophiles can lead to various products, which may have different biological effects .
特性
IUPAC Name |
2-phenylpentan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXZZTGJCIWPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


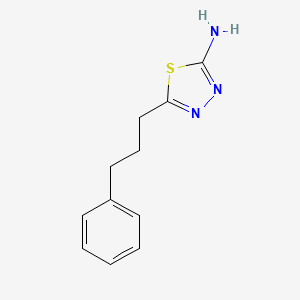
![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)
![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)
![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)
